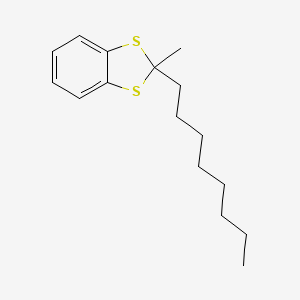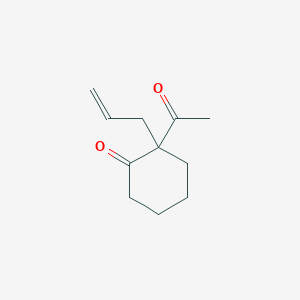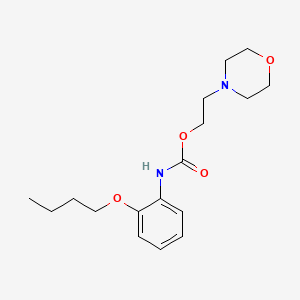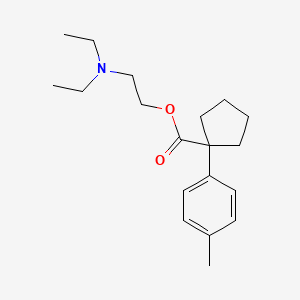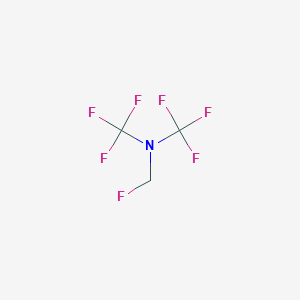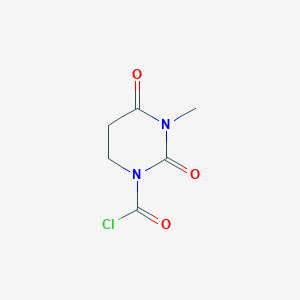
Benzene, 3,4-nonadienyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 3,4-nonadienyl- is an organic compound that belongs to the class of aromatic hydrocarbons Aromatic hydrocarbons are characterized by their stable ring structure and delocalized π-electrons Benzene, 3,4-nonadienyl- is a derivative of benzene, where the benzene ring is substituted with a nonadienyl group at the 3 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 3,4-nonadienyl- typically involves the alkylation of benzene with a nonadienyl halide. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), which facilitates the formation of the carbon-carbon bond between the benzene ring and the nonadienyl group. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring anhydrous conditions to avoid hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of Benzene, 3,4-nonadienyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 3,4-nonadienyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nonadienyl group to a saturated alkyl chain.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4) are used under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated alkyl chains.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 3,4-nonadienyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 3,4-nonadienyl- involves its interaction with molecular targets through its aromatic ring and nonadienyl group. The delocalized π-electrons in the benzene ring allow for π-π stacking interactions with other aromatic systems. The nonadienyl group can participate in hydrophobic interactions and van der Waals forces. These interactions can influence the compound’s binding affinity and specificity towards various molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzene, 1,2-nonadienyl-
- Benzene, 1,3-nonadienyl-
- Benzene, 1,4-nonadienyl-
Uniqueness
Benzene, 3,4-nonadienyl- is unique due to the specific positioning of the nonadienyl group on the benzene ring, which can influence its chemical reactivity and interaction with other molecules. The position of the substituents can affect the compound’s electronic properties and steric hindrance, leading to differences in its behavior compared to other nonadienyl-substituted benzenes.
Eigenschaften
CAS-Nummer |
67647-96-5 |
|---|---|
Molekularformel |
C15H20 |
Molekulargewicht |
200.32 g/mol |
InChI |
InChI=1S/C15H20/c1-2-3-4-5-6-7-9-12-15-13-10-8-11-14-15/h5,7-8,10-11,13-14H,2-4,9,12H2,1H3 |
InChI-Schlüssel |
ASKONLQKFNCNLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C=CCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



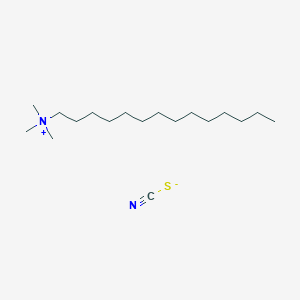

![3-[1-(4-Methoxyphenyl)-1-oxobutan-2-yl]cyclopentan-1-one](/img/structure/B14476692.png)
